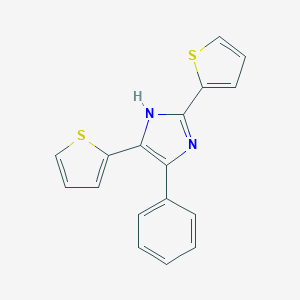

5-phenyl-2,4-di(2-thienyl)-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

24052-50-4 |

|---|---|

Molecular Formula |

C17H12N2S2 |

Molecular Weight |

308.4g/mol |

IUPAC Name |

4-phenyl-2,5-dithiophen-2-yl-1H-imidazole |

InChI |

InChI=1S/C17H12N2S2/c1-2-6-12(7-3-1)15-16(13-8-4-10-20-13)19-17(18-15)14-9-5-11-21-14/h1-11H,(H,18,19) |

InChI Key |

PFTWUSRMYJYKTR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CS3)C4=CC=CS4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CS3)C4=CC=CS4 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenyl 2,4 Di 2 Thienyl 1h Imidazole

Synthesis of Key Precursors and Building Blocks

The construction of the 5-phenyl-2,4-di(2-thienyl)-1H-imidazole core relies on the availability of specific precursor molecules. The primary building blocks are a functionalized thiophene (B33073) intermediate, namely a 1,2-dicarbonyl species, and a substituted phenyl aldehyde.

Preparation of Functionalized Thiophene Intermediates

The key thiophene-containing precursor for the synthesis of the target imidazole (B134444) is 1,2-di(2-thienyl)ethane-1,2-dione, commonly known as 2,2'-thenil. acs.orgnih.gov The synthesis of this α-diketone is crucial and can be achieved through a multi-step process starting from more basic thiophene derivatives.

One established method involves the benzoin-type condensation of thiophene-2-aldehyde in the presence of a cyanide catalyst to form 2,2'-thenoin (B1349317). acs.org Although this reaction can sometimes lead to resinification, careful control of conditions and subsequent purification can yield the desired hydroxy-ketone. acs.org The resulting 2,2'-thenoin is then oxidized to 2,2'-thenil. acs.org A variety of oxidizing agents can be employed for this transformation, with iodine in the presence of sodium methoxide (B1231860) being a reported effective method. acs.org

An alternative route to 2,2'-thenil involves the oxidation of 2-acetylthiophene (B1664040). wikipedia.org This approach circumvents the need for the cyanide-catalyzed condensation. The synthesis of 2-acetylthiophene itself is typically achieved via the Friedel-Crafts acylation of thiophene with acetyl chloride, often using a Lewis acid catalyst such as stannic chloride. orgsyn.org

The following table summarizes a typical synthesis of 2,2'-thenil from thiophene-2-aldehyde.

| Step | Reactants | Reagents/Catalysts | Product | Typical Yield | Reference |

| 1 | Thiophene-2-aldehyde | Potassium cyanide, Water/Ethanol | 2,2'-Thenoin | Moderate | acs.org |

| 2 | 2,2'-Thenoin | Iodine, Sodium methoxide | 2,2'-Thenil | Excellent | acs.org |

Synthesis of Substituted Phenyl Ketones and Aldehydes

The phenyl substituent at the 5-position of the imidazole ring is introduced via an aldehyde. For the synthesis of this compound, the required precursor is benzaldehyde (B42025). Benzaldehyde is a commercially available and widely used reagent in organic synthesis. Should substituted phenyl derivatives at the 5-position be desired, the corresponding substituted benzaldehydes would be employed. The Debus-Radziszewski synthesis, a common method for preparing tri-substituted imidazoles, is compatible with a wide range of aromatic aldehydes bearing both electron-donating and electron-withdrawing groups. rsc.orgresearchgate.net

Investigation of Reaction Mechanisms and Regioselectivity

The formation of the 2,4,5-trisubstituted imidazole ring is a well-studied process, with the Debus-Radziszewski reaction being a cornerstone of this chemistry. wikipedia.orgijprajournal.comslideshare.net

Mechanistic Studies of Imidazole Ring Formation

The most common and direct route to this compound is the Debus-Radziszewski synthesis, which is a three-component reaction. wikipedia.orgsciepub.comijcrt.org In this case, it involves the condensation of 1,2-di(2-thienyl)ethane-1,2-dione (2,2'-thenil), benzaldehyde, and a source of ammonia (B1221849), typically ammonium (B1175870) acetate (B1210297). nih.govresearchgate.netrasayanjournal.co.in

The reaction mechanism is generally understood to occur in two main stages. wikipedia.org

Diimine Formation: In the first stage, the α-diketone, 2,2'-thenil, reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.

Condensation and Cyclization: The second stage involves the condensation of the diimine with benzaldehyde. This is followed by cyclization and subsequent oxidation (dehydrogenation) to yield the aromatic imidazole ring.

Various catalysts and reaction conditions have been explored to improve the efficiency of this synthesis, including the use of microwave irradiation, ionic liquids, and solid-supported catalysts, often leading to higher yields and shorter reaction times. rsc.orgijprajournal.comrasayanjournal.co.in

Control of Regiochemical Outcomes in Substitution Reactions

For the synthesis of this compound, the regiochemistry of the substituents on the imidazole core is predetermined by the choice of the starting materials. The use of the symmetrical diketone, 1,2-di(2-thienyl)ethane-1,2-dione, places the two thienyl groups at positions 2 and 4, while the use of benzaldehyde directs the phenyl group to the 5-position.

Further substitution reactions on the pre-formed imidazole ring are a different matter. The imidazole ring itself is an aromatic heterocycle, and its reactivity towards electrophiles is influenced by the existing substituents. The nitrogen atoms in the ring can be protonated or alkylated. pharmaguideline.com Electrophilic aromatic substitution on the phenyl or thienyl rings, or potentially on the imidazole ring itself, would be directed by the activating and deactivating nature of the respective rings and the imidazole core. The thienyl groups are generally more reactive towards electrophiles than the phenyl group. The regioselectivity of such substitutions would follow the established principles for electrophilic attack on these aromatic systems. youtube.comlibretexts.org For instance, electrophilic substitution on the thiophene rings would likely occur at the 5-position of the thiophene ring (para to the point of attachment to the imidazole).

Methodologies for Purification and Isolation

The final step in the synthesis of this compound is its isolation and purification from the reaction mixture. Given the crystalline nature of many 2,4,5-triarylimidazoles, the primary methods of purification are recrystallization and column chromatography.

Following the completion of the reaction, a common work-up procedure involves pouring the reaction mixture into water to precipitate the crude product. rasayanjournal.co.incore.ac.uk The solid can then be collected by filtration.

Recrystallization is a widely used technique for purifying the crude imidazole product. Ethanol is a frequently reported solvent for the recrystallization of 2,4,5-triarylimidazoles. researchgate.netcore.ac.uk This process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities in the mother liquor.

Column Chromatography is employed when recrystallization alone is insufficient to achieve the desired purity. A slurry of the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A suitable eluent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column. rasayanjournal.co.in The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure product. The progress of the separation is monitored by thin-layer chromatography (TLC).

The following table outlines a general purification strategy for 2,4,5-triarylimidazoles.

| Purification Step | Description | Common Solvents/Materials | Reference |

| Precipitation | The reaction mixture is poured into water to precipitate the crude product. | Water | rasayanjournal.co.incore.ac.uk |

| Filtration | The solid product is separated from the liquid. | Standard filtration apparatus | researchgate.netcore.ac.uk |

| Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool to form pure crystals. | Ethanol | researchgate.netcore.ac.uk |

| Column Chromatography | The product is purified by passing it through a silica gel column with a solvent system. | Silica gel, Hexane/Ethyl acetate | rasayanjournal.co.in |

Chromatographic Techniques for Compound Isolation

Column chromatography is the most common method for the purification of substituted imidazoles on a laboratory scale. acs.orgacs.org The choice of stationary and mobile phases is critical for achieving effective separation.

Stationary Phase: Silica gel (e.g., 100-200 or 300-400 mesh) is the most frequently used stationary phase due to its versatility and effectiveness in separating compounds of moderate polarity like poly-heteroaromatic imidazoles. acs.orggoogle.com

Mobile Phase (Eluent): A mixture of a non-polar and a more polar solvent is typically used. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product. Common solvent systems reported for the purification of similar aromatic and heterocyclic compounds include mixtures of petroleum ether/ethyl acetate, hexane/ethyl acetate, or dichloromethane/methanol. acs.orgacs.orgflash-chromatographie.com The optimal ratio is determined empirically using thin-layer chromatography (TLC). flash-chromatographie.com For instance, a TLC analysis might reveal an optimal separation using a mobile phase of 67% ethyl ether in petroleum ether. flash-chromatographie.com

The separation is monitored by collecting fractions and analyzing them by TLC. Fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to yield the isolated this compound. rsc.org High-performance liquid chromatography (HPLC) can also be employed for analytical assessment of purity, often using C8 or C18 reverse-phase columns. acs.org

Table 2: Typical Column Chromatography Parameters for Imidazole Purification

| Parameter | Description | Example System |

| Stationary Phase | Solid adsorbent | Silica Gel (100-200 mesh). acs.org |

| Mobile Phase | Solvent system | Gradient of Ethyl Acetate in Petroleum Ether or Dichloromethane/Methanol. acs.orggoogle.com |

| Loading | Method of sample application | Liquid injection (dissolved in a minimal amount of eluent or dichloromethane). flash-chromatographie.com |

| Detection | Method for visualizing fractions | UV light (typically at 254 nm) for TLC plates. akjournals.com |

| Outcome | Isolated pure compound | The purified product is obtained after evaporation of the solvent from the combined pure fractions. rsc.org |

Crystallization Methods for Purity Enhancement

Following chromatographic purification, crystallization is an essential final step to obtain a highly pure, crystalline solid. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. ankara.edu.tr

The selection of an appropriate solvent is the most critical aspect of successful crystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. ankara.edu.tr For polyaromatic heterocyclic compounds like the target imidazole, common solvents for recrystallization include ethanol, ethyl acetate, acetone, or solvent pairs. nih.govrochester.edu

The general procedure for recrystallization involves:

Dissolving the crude or chromatographically purified solid in a minimum amount of a suitable hot solvent. ankara.edu.tr

If colored impurities are present, they may be removed by adding a small amount of activated charcoal and performing a hot filtration.

The hot, saturated solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystal formation. ankara.edu.tr

The resulting crystals are collected by filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and then dried under vacuum.

The purity of the recrystallized product is typically confirmed by measuring its melting point and comparing it to the literature value, if available, or by spectroscopic analysis. Recrystallization is often repeated until a constant melting point is achieved. ankara.edu.tr

Table 3: Common Solvents for Recrystallization of Aromatic Heterocycles

| Solvent/Solvent System | Polarity | Comments |

| Ethanol | Polar Protic | A very common and effective solvent for many organic compounds, including imidazoles. nih.gov |

| Ethyl Acetate | Polar Aprotic | Good for esters and other moderately polar compounds. rochester.edu |

| Acetone | Polar Aprotic | Often used for ketones and other polar molecules. pitt.edu |

| n-Hexane/Ethyl Acetate | Mixture | A solvent pair where solubility can be finely tuned; good for compounds with many impurities. rochester.edu |

| Ethanol/Water | Mixture | A common polar solvent pair used when a compound is highly soluble in ethanol. pitt.edu |

| Toluene | Non-polar | Can be effective for crystallizing highly aromatic, non-polar compounds. rochester.edu |

Advanced Spectroscopic Characterization Techniques and Structural Elucidation of 5 Phenyl 2,4 Di 2 Thienyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. ipb.pt Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete structural assignment can be achieved.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For 5-phenyl-2,4-di(2-thienyl)-1H-imidazole, the signals for the aromatic protons on the phenyl and thienyl rings are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. publish.csiro.auoup.com The N-H proton of the imidazole (B134444) ring is anticipated to be a broad singlet, with a chemical shift that can vary significantly depending on solvent and concentration due to hydrogen bonding and chemical exchange. hw.ac.ukchemistryconnected.com

The protons on the 5-phenyl group would likely present as a complex multiplet. The protons on the two thienyl rings are expected to show distinct sets of signals, each appearing as doublets or doublets of doublets, characteristic of the three-bond and four-bond couplings within a thiophene (B33073) ring. rsc.orgresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Imidazole N-H | 12.0 - 13.5 | Broad Singlet |

| Phenyl H (ortho, meta, para) | 7.2 - 7.6 | Multiplet |

| Thienyl H (at C2-position) | 7.1 - 7.8 | Multiplet (dd) |

Note: These are predicted values and can vary based on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbons of the aromatic and heteroaromatic rings are expected to resonate in the δ 110-150 ppm range. mdpi.comyoutube.com The imidazole ring itself is expected to show three distinct carbon signals. The C2 carbon, situated between two nitrogen atoms, is typically the most downfield of the imidazole carbons. The C4 and C5 carbons, bonded to the thienyl and phenyl groups respectively, may have overlapping signals or be broadened due to tautomerization effects often seen in N-unsubstituted imidazoles. mdpi.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Imidazole C2 | 145 - 150 |

| Imidazole C4/C5 | 130 - 140 |

| Phenyl Carbons | 125 - 135 |

Note: Quaternary carbon signals are often of lower intensity. Predicted values are based on typical ranges for these structural motifs. youtube.commdpi.comyoutube.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond correlations. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons (³J coupling). It would be instrumental in confirming the proton assignments within each of the phenyl and thienyl rings by tracing the connectivity paths. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It allows for the definitive assignment of carbon signals based on the already-assigned proton signals from the ¹H NMR spectrum. oxinst.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to connecting the individual rings. It shows correlations between protons and carbons that are two or three bonds apart. Critical correlations would include those from the thienyl protons to the C2 and C4 carbons of the imidazole ring, and from the phenyl protons to the C5 carbon of the imidazole ring, thus confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and offers insights into its structural and bonding characteristics. rsc.org

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

N-H Stretch: A prominent band for the N-H stretching vibration of the imidazole ring is expected in the region of 3000-3500 cm⁻¹. researchgate.netsci.am The exact position and broadness of this band can be indicative of hydrogen bonding. researchgate.net

C-H Stretch: Aromatic and heteroaromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. pressbooks.publibretexts.org

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole, phenyl, and thienyl rings are expected to produce a series of bands in the 1400-1650 cm⁻¹ region. pressbooks.pubelixirpublishers.com

C-S Stretch: The thiophene rings should exhibit characteristic C-S stretching vibrations, which are typically found in the 600-850 cm⁻¹ range. jchps.comiosrjournals.orgglobalresearchonline.netnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Imidazole) | 3000 - 3500 | Medium-Strong, Broad (IR) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| C=N / C=C Stretch (Ring) | 1400 - 1650 | Medium-Strong |

Note: These are general frequency ranges and can be influenced by the specific molecular structure and intermolecular interactions. researchgate.netcdnsciencepub.com

Insights into Molecular Conformation and Intermolecular Interactions

In the solid state, the position of the N-H stretching band in the IR spectrum can provide strong evidence for intermolecular hydrogen bonding. A shift to lower frequency (e.g., towards 3100 cm⁻¹) and significant broadening of this band would suggest the presence of N-H···N hydrogen bonds between imidazole rings, leading to the formation of supramolecular chains or networks. researchgate.net

Raman spectroscopy, being particularly sensitive to the vibrations of the molecular backbone, can offer insights into the conformation of the molecule, specifically the relative orientations (torsional angles) of the phenyl and thienyl rings with respect to the central imidazole core. sci-hub.box Different conformers could potentially be identified by subtle shifts in the ring-breathing and stretching modes in the fingerprint region of the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a synthesized compound's molecular formula. By providing a highly accurate mass measurement, HRMS distinguishes the target molecule from other potential compounds with the same nominal mass.

Accurate Mass Determination and Elemental Composition

The elemental composition of this compound is C₂₁H₁₄N₂S₂. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. Experimental determination of this mass via HRMS serves as a primary confirmation of the compound's identity. For related imidazoline (B1206853) compounds, HRMS has been successfully employed to confirm their brutto formula. researchgate.netmdpi.com

Table 1: Theoretical Mass Calculation for this compound

| Formula | Species | Theoretical Exact Mass (Da) |

|---|---|---|

| C₂₁H₁₄N₂S₂ | [M] | 374.0598 |

| C₂₁H₁₅N₂S₂ | [M+H]⁺ | 375.0676 |

Note: This table presents theoretical values. Experimental validation is required.

Fragmentation Pattern Analysis for Structural Features

In addition to accurate mass, the fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structural connectivity. Under specific ionization conditions, the molecule breaks into smaller, characteristic fragments. The analysis of these fragments helps to confirm the presence of the phenyl and thienyl substituents attached to the imidazole core. For instance, the loss of a phenyl group (C₆H₅) or a thienyl group (C₄H₃S) would result in specific mass losses that can be identified in the spectrum. The study of metabolites of other complex heterocyclic compounds has been successfully aided by LC-MS techniques, which combine chromatography with mass spectrometry to identify fragmentation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, providing insights into the conjugated π-system of the compound.

Methodologies for Absorption Band Assignment

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* transitions. The extensive conjugation involving the phenyl ring, the imidazole core, and the two thienyl rings is likely to result in strong absorption in the UV region. Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental data and aid in the precise assignment of these electronic transitions. Studies on related triphenylimidazole derivatives have shown absorption bands in the range of 289–354 nm. researchgate.net

Investigation of Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as the polarity of the solvent is varied. This phenomenon provides information about the change in the dipole moment of the molecule upon electronic excitation. For donor-π-acceptor systems, a bathochromic (red) shift is often observed with increasing solvent polarity. Investigating the solvatochromic behavior of this compound can reveal details about its ground and excited state electronic distribution. Similar imidazole derivatives have been shown to exhibit solvatochromism. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable information, X-ray crystallography offers the most definitive and detailed three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and intermolecular interactions with high precision.

The crystal structure of this compound would reveal the planarity of the imidazole ring and the torsion angles between the core and the substituent rings. These parameters are crucial for understanding the extent of electronic conjugation and the nature of crystal packing. Intermolecular interactions, such as hydrogen bonding (N-H···N) and π-π stacking, play a significant role in the supramolecular architecture. nih.govmdpi.comnih.gov For instance, in related imidazole structures, intermolecular N—H···N hydrogen bonds are a common feature, often leading to the formation of chains or more complex networks in the solid state. researchgate.netnih.gov

Table 2: Representative Crystallographic Data for Imidazole Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 2-(2-Thienyl)-4,5-dihydro-1H-imidazole | Monoclinic | P2₁/c | N—H···N, C—H···π | nih.gov |

| 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole | Triclinic | P-1 | N–H···N | mdpi.com |

| 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole | Monoclinic | Cc | N—H···N | researchgate.net |

Note: This table shows data for related compounds to illustrate typical crystallographic features of imidazoles. Specific data for this compound would require experimental determination.

Determination of Molecular Geometry and Bond Parameters

The precise measurement of bond lengths, bond angles, and dihedral angles is critical for defining the molecular geometry of this compound. Single-crystal X-ray diffraction is the definitive method for obtaining this information in the solid state. This technique would provide the atomic coordinates of the molecule within a crystal lattice, from which all geometric parameters can be calculated with high precision.

In the absence of experimental crystallographic data for the title compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d,p), can optimize the molecular geometry and yield reliable estimates of bond parameters. Such theoretical studies have been successfully applied to a variety of substituted imidazoles to predict their structures. sapub.orgijcps.orge3s-conferences.orgmultidisciplinaryjournals.com

A hypothetical table of selected bond parameters for this compound, as would be determined by X-ray crystallography or DFT calculations, is presented below. The values are representative of typical bond lengths and angles found in similar heterocyclic structures.

| Parameter | Typical Value | Description |

|---|---|---|

| N1-C2 Bond Length | ~1.38 Å | Bond between nitrogen and carbon in the imidazole ring |

| C2-N3 Bond Length | ~1.32 Å | Bond between carbon and the second nitrogen in the imidazole ring |

| C4-C5 Bond Length | ~1.37 Å | Carbon-carbon bond within the imidazole ring |

| C5-C(phenyl) Bond Length | ~1.49 Å | Bond connecting the phenyl group to the imidazole ring |

| C2-C(thienyl) Bond Length | ~1.48 Å | Bond connecting a thienyl group to the imidazole ring |

| N1-C2-N3 Bond Angle | ~110° | Internal angle of the imidazole ring |

| C4-C5-C(phenyl) Bond Angle | ~128° | Angle involving the phenyl substituent |

Analysis of Crystal Packing and Supramolecular Interactions

The arrangement of molecules in the crystalline state, known as crystal packing, is governed by a network of non-covalent interactions. These supramolecular interactions are crucial in determining the physical properties of the solid material. For substituted imidazoles, hydrogen bonding and π–π stacking are the predominant forces.

The N-H proton of the imidazole ring is a strong hydrogen bond donor, readily interacting with the unprotonated nitrogen atom of an adjacent molecule to form robust N-H···N hydrogen bonds. This interaction is a persistent motif in the crystal structures of many imidazole derivatives, often leading to the formation of one-dimensional chains or tapes. The study of these interactions is critical for understanding the self-assembly of such molecules.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (a normalized contact distance) onto the molecular surface, it is possible to identify the specific atoms involved in hydrogen bonds and other close contacts, providing a detailed picture of the supramolecular architecture. nih.gov

Advanced Chiroptical Spectroscopies for Chiral Analogues (if applicable)

While this compound itself is not chiral, the introduction of a chiral center or the presence of axial chirality in its derivatives would give rise to optical activity. Advanced chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are indispensable for studying such chiral analogues. nih.govacs.orgnih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy in Chiral Derivative Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and is a powerful tool for determining the absolute configuration of chiral compounds. mtoz-biolabs.com

For a chiral analogue of this compound, the electronic transitions associated with the phenyl, thienyl, and imidazole chromophores would produce a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule.

In practice, the absolute configuration is often determined by comparing the experimental CD spectrum with the theoretically calculated spectrum for a known configuration (e.g., R or S). nih.gov Time-dependent density functional theory (TDDFT) has become the standard method for predicting ECD spectra with high accuracy, making it possible to assign the absolute configuration of even complex molecules with a high degree of confidence. nih.govacs.org Studies on other chiral imidazole derivatives have demonstrated the utility of this approach. rsc.org

Vibrational Circular Dichroism (VCD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized light in the vibrational transition region of the electromagnetic spectrum. bruker.comnumberanalytics.com VCD spectroscopy offers several advantages for stereochemical analysis, including higher spectral resolution compared to ECD and the ability to probe the stereochemistry of molecules in solution. nih.gov

The absolute configuration of a chiral molecule can be determined by comparing its experimental VCD spectrum with the spectrum predicted by ab initio DFT calculations. nih.govresearchgate.net This method has been successfully applied to a wide range of natural products and other complex chiral molecules, providing unambiguous assignment of their absolute configurations. rsc.org

For a chiral derivative of this compound, VCD would provide detailed information about its conformational preferences in solution, as the VCD signals are highly sensitive to the relative spatial arrangement of functional groups. This makes VCD a powerful technique not only for determining absolute configuration but also for detailed conformational analysis in solution. nih.gov

Theoretical and Computational Investigations of 5 Phenyl 2,4 Di 2 Thienyl 1h Imidazole

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Investigation of Singlet and Triplet Excited State Energies:The energies of the lowest singlet (S1) and triplet (T1) excited states would be determined. The energy difference between these states is important for understanding the photophysical properties of the molecule, including its potential for intersystem crossing and phosphorescence.

Should research on the computational and theoretical properties of 5-phenyl-2,4-di(2-thienyl)-1H-imidazole be published in the future, a detailed article with the requested information could be generated.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is an effective tool for predicting how a molecule will interact with other chemical species. The MEP surface is color-coded to indicate different regions of electrostatic potential: red signifies electron-rich areas (negative potential) that are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential) that are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In this compound, the MEP map would clearly distinguish between electron-rich and electron-poor centers.

Nucleophilic Sites: The most significant regions of negative potential (red/yellow) are expected to be located on the nitrogen atom of the imidazole (B134444) ring that does not bear a hydrogen atom and on the sulfur atoms of the two thienyl rings. The lone pair of electrons on the sp2-hybridized nitrogen makes it a primary site for protonation and coordination with electrophiles. orientjchem.org This high electron density makes it a strong nucleophilic center.

Electrophilic Sites: The most positive potential (blue) is anticipated on the hydrogen atom bonded to the other imidazole nitrogen (N-H). This indicates that this hydrogen is highly acidic and is the most likely site for deprotonation or to act as a hydrogen bond donor. orientjchem.orgresearchgate.net The hydrogen atoms on the peripheries of the phenyl and thienyl rings would also exhibit positive potential, though to a lesser degree.

The MEP analysis allows for the prediction of the molecule's reactive behavior and its preferences for intermolecular interactions. The distinct separation of charge suggests that this compound can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the unprotonated nitrogen atom). This dual capability is crucial for forming specific supramolecular structures and for interactions with biological targets. Electrophilic reagents would preferentially attack the unprotonated imidazole nitrogen, whereas nucleophiles would target the acidic N-H proton.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

NBO and QTAIM analyses provide a more profound understanding of the electronic interactions within the molecule and between molecules.

Natural Bond Orbital (NBO) analysis is used to study charge transfer and conjugative interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these delocalizations quantifies the strength of the interaction.

For this compound, significant hyperconjugative interactions are expected. These would primarily involve the delocalization of lone pair (n) electrons from the nitrogen and sulfur atoms into the antibonding (π) orbitals of the connected aromatic rings (phenyl and thienyl). These n → π interactions contribute significantly to the electronic stabilization and planarity of the molecular structure. nih.govmalayajournal.org A representative table of such interactions is shown below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N (imidazole) | π* (C=C of Phenyl Ring) | ~20-30 | n → π |

| LP(1) N (imidazole) | π (C=C of Thienyl Ring) | ~15-25 | n → π |

| LP(1) S (thienyl) | π (C=C of Thienyl Ring) | ~10-20 | n → π |

| π (C=C of Phenyl) | π (C=C of Imidazole) | ~15-25 | π → π* |

Note: The values in this table are illustrative examples based on similar heterocyclic systems and represent the expected nature of intramolecular interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time in a more realistic environment, such as in a solvent or a lipid bilayer. ethernet.edu.et

For this compound, MD simulations could be used to explore its conformational landscape. The simulations would reveal the rotational freedom of the phenyl and thienyl rings relative to the central imidazole core. This flexibility can be critical for the molecule to adapt its shape to fit into a binding site of a biological target. Furthermore, by simulating the molecule in a solvent like water, one can study its solvation shell. Calculating radial distribution functions (RDFs) from the simulation trajectory would show the probability of finding solvent molecules at a certain distance from specific atoms, providing a detailed view of hydrogen bonding with the solvent.

Conformational Flexibility and Rotational Barriers

The conformational flexibility of this compound is primarily governed by the rotation around the single bonds connecting the phenyl and thienyl rings to the central imidazole core. These rotations give rise to various conformers with different spatial arrangements of the aromatic substituents.

Computational studies on related phenyl- and thienyl-substituted heterocyclic systems reveal that the rotational barriers are influenced by a combination of steric hindrance and electronic effects. For instance, density functional theory (DFT) calculations on 2,2'-bi-1H-imidazole have shown that the planarity of the molecule is a key factor in determining the rotational barrier, with electrostatic interactions and π-conjugation playing significant roles. rsc.org The introduction of bulky substituents, such as phenyl and thienyl groups, is expected to increase these barriers.

In the case of this compound, the rotation of the 5-phenyl group and the two 2-thienyl groups at positions 2 and 4 will have distinct energy profiles. The steric hindrance between the hydrogen atoms on the adjacent rings is a major contributor to the rotational energy barrier. DFT calculations on similar N-benzhydrylformamides have demonstrated that ortho-substituents on aromatic rings can significantly hinder rotation, with calculated barriers varying based on the nature of the substituent. mdpi.com

The potential energy surface of this compound would likely exhibit several local minima corresponding to different stable conformations. The global minimum energy conformation would represent the most stable arrangement of the phenyl and thienyl rings with respect to the imidazole core. The rotational barriers between these conformers can be determined computationally and are crucial for understanding the molecule's dynamic behavior.

| Rotational Bond | Expected Influencing Factors | Analogous System Rotational Barrier (kcal/mol) |

| Imidazole-Phenyl | Steric hindrance with adjacent thienyl group and imidazole ring | ~11.8 (for 2,2'-bi-1H-imidazole) rsc.org |

| Imidazole-Thienyl (C2) | Steric hindrance with adjacent phenyl group and imidazole N-H | Data not available |

| Imidazole-Thienyl (C4) | Steric hindrance with adjacent phenyl group | Data not available |

Note: The rotational barrier values are for analogous systems and serve as an estimation. The actual values for this compound would require specific computational studies.

Interactions in Solution or Condensed Phases

In solution or condensed phases, the behavior of this compound is dictated by its intermolecular interactions with solvent molecules and with other solute molecules. Molecular dynamics (MD) simulations are a powerful tool to study these interactions at an atomistic level.

For imidazole and its derivatives in aqueous solutions, hydrogen bonding is a dominant interaction. rdd.edu.iqnih.govfigshare.com The imidazole ring can act as both a hydrogen bond donor (N-H group) and acceptor (pyridinic nitrogen). nih.gov In this compound, the N-H group can form hydrogen bonds with solvent molecules like water, while the lone pair on the other nitrogen atom can act as an acceptor.

Beyond hydrogen bonding, π-π stacking interactions between the aromatic rings (phenyl, thienyl, and imidazole) are also expected to be significant, especially in concentrated solutions or in the solid state. MD simulations of imidazole in aqueous solution have shown evidence of self-association into small aggregates through stacking interactions. nih.gov The presence of multiple aromatic rings in this compound would likely enhance these stacking interactions.

Computational studies on other thienyl-substituted heterocycles have also highlighted the importance of noncovalent interactions, with electrostatic forces being a major stabilizing factor. chemrxiv.org The distribution of electron density, which can be analyzed using methods like Natural Bond Orbital (NBO) analysis and molecular electrostatic potential (MEP) maps, governs the nature and strength of these interactions. chemrxiv.org

| Interaction Type | Potential Sites on this compound | Significance in Solution/Condensed Phase |

| Hydrogen Bonding | Imidazole N-H (donor), Imidazole N (acceptor) | High, especially in protic solvents. rdd.edu.iqnih.govfigshare.com |

| π-π Stacking | Phenyl ring, Thienyl rings, Imidazole ring | Moderate to high, leading to self-aggregation. nih.gov |

| van der Waals Forces | Entire molecule | High, contributes to overall cohesion. |

| Dipole-Dipole Interactions | Polar bonds within the molecule | Moderate, influences solubility and packing. |

Photophysical Properties and Their Mechanistic Underpinnings in 5 Phenyl 2,4 Di 2 Thienyl 1h Imidazole

Fluorescence and Phosphorescence Emission Mechanism Studies

Specific data on the excitation and emission maxima for 5-phenyl-2,4-di(2-thienyl)-1H-imidazole are not available in the reviewed literature.

While general methodologies for determining fluorescence quantum yields are well-established, such as comparative methods using a standard reference, no published studies have applied these techniques to this compound.

There are no available data from time-resolved fluorescence spectroscopy experiments to report the fluorescence lifetime of this compound.

An analysis of the radiative and non-radiative decay pathways for this specific compound has not been published.

Design Principles for Tunable Photophysical Behavior

A detailed analysis of the influence of the electronic structure of this compound on its emission characteristics would require computational chemistry studies, which are not present in the available literature.

Effects of Molecular Conformation on Luminescence Efficiency

No specific studies on the effect of molecular conformation on the luminescence efficiency of this compound have been found. Research on analogous imidazole (B134444) derivatives suggests that the torsional angles between the imidazole core and its substituent rings (phenyl and thienyl groups) would likely play a critical role in determining its fluorescence quantum yield. The degree of planarity in the excited state often dictates the extent of non-radiative decay pathways. However, without experimental or computational data for this specific molecule, any discussion would be purely speculative.

Solvatochromism and Environmental Effects on Emission

Solvent Polarity and Protonation Effects on Luminescence

There is no available data on the solvatochromic behavior of this compound. Typically, for related donor-acceptor imidazole systems, a bathochromic (red) shift in emission is observed with increasing solvent polarity, indicative of a more polar excited state. The amphoteric nature of the imidazole ring also suggests that its luminescence would be sensitive to pH changes, with protonation or deprotonation events significantly altering the electronic structure and, consequently, the emission characteristics. However, no such studies have been reported for this compound.

Temperature Dependence of Photophysical Processes

Information regarding the temperature dependence of the photophysical processes of this compound is not available. Such studies would be crucial to understanding the competition between radiative and non-radiative decay pathways, including thermally activated processes that can quench fluorescence at higher temperatures.

Aggregation-Induced Emission (AIE) Phenomena (if observed)

It is unknown whether this compound exhibits aggregation-induced emission (AIE). Many imidazole derivatives with multiple phenyl or other aromatic rotors are known to be AIE-active, where their emission is enhanced in the aggregated state due to the restriction of intramolecular rotations (RIR).

Mechanistic Investigations of AIE Effects

As no AIE has been reported for this compound, there have been no mechanistic investigations.

Design Strategies for AIE-Active Systems

While general design strategies for AIE-active imidazoles exist, such as introducing bulky substituents to promote non-planar conformations in solution that become more rigid in the aggregate state, no specific design strategies have been applied to or derived from this compound.

Materials Science Applications of 5 Phenyl 2,4 Di 2 Thienyl 1h Imidazole

Organic Light-Emitting Diode (OLED) Emitter Applications

There are no available studies on the application of 5-phenyl-2,4-di(2-thienyl)-1H-imidazole as an OLED emitter. Consequently, information regarding its performance and characteristics in OLED devices is not available.

No published research describes the fabrication methods or device architectures of OLEDs utilizing this compound.

Data on the charge transport (hole and electron mobility) and recombination processes within an OLED device incorporating this compound could not be located.

There are no reports on the electroluminescence efficiency (such as external quantum efficiency, luminous efficacy) or the color purity (CIE coordinates) of devices based on this compound.

Studies concerning the operational lifetime and degradation mechanisms of OLEDs using this compound have not been found in the scientific literature.

Potential in Organic Field-Effect Transistors (OFETs)

The potential of this compound in OFETs has not been explored in any available research.

No data exists on the charge carrier mobility of this compound in thin-film form, which is a critical parameter for OFET applications.

Due to the absence of specific data for "this compound," no data tables or detailed research findings can be presented.

Device Performance Evaluation and Material Design for OFETs

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and printed electronics. acs.org The performance of an OFET is primarily evaluated based on key parameters such as charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). frontiersin.org High mobility indicates efficient charge transport through the organic semiconductor layer, a high on/off ratio signifies the device's ability to effectively switch between conducting and non-conducting states, and a low threshold voltage is crucial for low-power operation. frontiersin.orgadvanceseng.com

The design of organic semiconductor materials for high-performance OFETs is a multifaceted challenge that involves tuning the molecular structure to control solid-state packing and electronic energy levels. For a p-type semiconductor, a low Highest Occupied Molecular Orbital (HOMO) energy level is desirable for stability against oxidation, while for an n-type semiconductor, a high Lowest Unoccupied Molecular Orbital (LUMO) energy level is important for stability against reduction. The molecular structure of this compound, featuring electron-rich thiophene (B33073) rings, suggests potential for p-type charge transport. The presence of the phenyl and imidazole (B134444) groups allows for further functionalization to fine-tune these energy levels.

The solid-state organization of the molecules is also critical for efficient charge transport. Materials that self-assemble into well-ordered, co-facial π-π stacking arrangements typically exhibit higher charge carrier mobilities. The design of this compound allows for various intermolecular interactions, including π-π stacking between the aromatic rings and hydrogen bonding involving the imidazole N-H group, which can be leveraged to control the molecular packing in thin films. While specific performance data for OFETs based on this exact compound are not yet prevalent in the literature, the structural motifs are common in high-performance organic semiconductors. For instance, derivatives of diketopyrrolopyrrole (DPP) containing thiophene units have demonstrated high field-effect mobilities. nih.gov

Table 1: Key Performance Parameters for OFETs

| Parameter | Description | Desired Value |

| Charge Carrier Mobility (µ) | The average velocity of charge carriers in the material under an applied electric field. | High (typically > 1 cm²/Vs for high-performance applications) |

| On/Off Current Ratio (Ion/Ioff) | The ratio of the drain current in the "on" state to the "off" state. | High (typically > 10⁶) |

| Threshold Voltage (Vth) | The minimum gate voltage required to induce a conducting channel. | Low (close to 0 V) |

Sensor Applications Based on Molecular Interactions

The imidazole scaffold is a well-established platform for the development of chemosensors due to its ability to participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions. The strategic placement of phenyl and thienyl groups in this compound can be exploited to create selective and sensitive sensors for a variety of analytes.

Fluorometric and colorimetric sensing are attractive due to their simplicity and the ability for naked-eye detection. In a fluorometric sensor, the binding of an analyte can lead to a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. A colorimetric sensor exhibits a change in its absorption spectrum in the visible region upon interaction with the analyte, resulting in a visible color change.

For this compound, these sensing mechanisms could be realized through several processes. For instance, photoinduced electron transfer (PET) is a common mechanism where the binding of an analyte modulates the energy levels of the sensor, either activating or deactivating a PET pathway that quenches fluorescence. Intramolecular charge transfer (ICT) is another mechanism where analyte binding alters the electron-donating or -accepting nature of different parts of the molecule, leading to a change in the color and fluorescence. Structurally related imidazole derivatives have been shown to function as effective colorimetric and fluorometric sensors for anions like cyanide. nih.gov

The imidazole and thiophene moieties in this compound provide potential coordination sites for metal ions. The nitrogen atoms of the imidazole ring and the sulfur atom of the thiophene rings can act as Lewis basic sites to bind with metal cations. This complexation event can be designed to trigger a change in the photophysical properties of the molecule, enabling the detection of specific metal ions. For instance, a triaryl imidazole-based sensor has been developed for the selective detection of Fe³⁺ ions. researchgate.net

Similarly, the N-H group of the imidazole ring can act as a hydrogen bond donor to interact with anions. This interaction can deprotonate the imidazole, leading to a significant change in the electronic structure and a corresponding colorimetric or fluorometric response. This principle has been demonstrated in imidazole-based sensors for the detection of anions like fluoride (B91410) and acetate (B1210297).

Table 2: Potential Sensing Applications and Mechanisms

| Analyte | Potential Binding Site | Sensing Mechanism |

| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Imidazole nitrogens, Thiophene sulfur | Complexation leading to PET or ICT |

| Anions (e.g., CN⁻, F⁻) | Imidazole N-H | Hydrogen bonding/deprotonation leading to ICT |

| pH | Imidazole nitrogens | Protonation/deprotonation |

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for the bottom-up fabrication of functional nanomaterials. The structure of this compound is well-suited for directed self-assembly into ordered structures.

The self-assembly of this compound can be driven by a combination of intermolecular forces. Hydrogen bonding between the N-H and N moieties of the imidazole rings can lead to the formation of one-dimensional chains or tapes. nih.gov These chains can then further organize through π-π stacking interactions between the phenyl and thienyl rings of adjacent molecules. The specific geometry and strength of these interactions will dictate the final three-dimensional architecture.

By modifying the peripheral phenyl and thienyl groups with different functional groups, the self-assembly process can be precisely controlled. For example, the introduction of long alkyl chains could promote the formation of liquid crystalline phases, while the incorporation of complementary hydrogen bonding units could lead to the formation of more complex, pre-programmed architectures. The self-assembly of a 1,2,4-triazolo[1,5-a]pyrimidine derivative into supramolecular microfibers highlights the potential of heterocyclic compounds to form well-defined nano- and microstructures. nih.gov These ordered assemblies can exhibit enhanced electronic and photophysical properties compared to the individual molecules, making them promising for applications in organic electronics and photonics.

Host-Guest Interactions for Material Functionalization

The unique structural and electronic properties of this compound, a molecule featuring a central imidazole ring flanked by a phenyl group and two thienyl moieties, have prompted investigations into its potential role in supramolecular chemistry, particularly in the realm of host-guest interactions for the functionalization of materials. While direct and extensive research on the host-guest chemistry of this specific compound is still an emerging field, the foundational principles of imidazole and thiophene chemistry provide a strong basis for its application in creating functional materials through non-covalent interactions.

The imidazole core of this compound possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This dual functionality allows it to engage in specific and directional hydrogen bonding interactions, a key mechanism in host-guest recognition. Furthermore, the aromatic phenyl and thienyl rings can participate in π-π stacking and van der Waals interactions, which are crucial for the assembly of supramolecular structures. The sulfur atoms within the thienyl rings can also act as weak hydrogen bond acceptors or participate in other forms of non-covalent bonding.

The functionalization of materials using this compound can be envisaged through its ability to act as a "host" for various "guest" molecules or ions. By incorporating this imidazole derivative into a larger material framework, such as a polymer or a metal-organic framework (MOF), or by self-assembling it into a defined supramolecular structure, it can create specific binding sites for target guests. The recognition process is driven by the complementary size, shape, and chemical nature of the host's binding cavity and the guest molecule.

One potential application lies in the development of chemical sensors. The binding of a guest molecule to the this compound host can induce a measurable change in the material's physical or chemical properties, such as a shift in its fluorescence spectrum or a change in its electrical conductivity. This response can be used to detect the presence and concentration of the guest species. For example, the interaction with metal ions or small organic molecules could be transduced into an optical or electronic signal.

The principles of host-guest chemistry involving related imidazole derivatives have been demonstrated in various studies. For instance, different phenyl-substituted imidazoles have been explored for their cohesive interactions and potential in applications such as the spectrophotometric determination of metal ions. nih.gov These studies underscore the inherent capability of the imidazole scaffold to participate in recognition events.

The following table outlines the potential host-guest interactions that could be exploited for material functionalization using this compound, based on the functional groups present in the molecule.

| Host Functional Group | Potential Guest Species | Type of Interaction | Potential Application |

| Imidazole N-H | Anions (e.g., F⁻, Cl⁻, Br⁻), Lewis basic molecules | Hydrogen Bonding | Anion Sensing |

| Imidazole N (sp²) | Protons (H⁺), Metal Cations (e.g., Ag⁺, Cu²⁺) | Coordination, Hydrogen Bonding | pH Sensing, Metal Ion Detection |

| Phenyl/Thienyl Rings | Aromatic Molecules, Fullerenes | π-π Stacking | Molecular Recognition, Self-Assembly |

| Thienyl Sulfur | Lewis Acids, Hydrogen Bond Donors | Weak Hydrogen Bonding, Coordination | Catalysis, Molecular Scaffolding |

Detailed research into the synthesis of materials incorporating this compound and the characterization of their host-guest binding properties is necessary to fully realize these applications. The strategic design of such materials, leveraging the specific non-covalent interactions of this imidazole derivative, holds promise for the development of new functional materials for sensing, catalysis, and molecular recognition.

Reactivity and Further Derivatization of 5 Phenyl 2,4 Di 2 Thienyl 1h Imidazole

Electrophilic Aromatic Substitution on Phenyl and Thienyl Moieties

The phenyl and thienyl rings of 5-phenyl-2,4-di(2-thienyl)-1H-imidazole are susceptible to electrophilic aromatic substitution. The thienyl rings, being more electron-rich than the phenyl ring, are expected to be more reactive towards electrophiles. The imidazole (B134444) core, particularly when protonated or coordinated to a Lewis acid, can act as a deactivating group, influencing the regioselectivity of these substitutions.

Nitration: The nitration of this compound can be achieved using standard nitrating agents. Due to the higher electron density of the thiophene (B33073) ring compared to the benzene ring, electrophilic attack is anticipated to occur preferentially on the thienyl moieties. The position of nitration on the thiophene ring is typically at the 5-position (the position adjacent to the carbon attached to the imidazole ring is position 2), which is the most activated position. Nitration of the phenyl ring would likely require harsher conditions and would be directed to the meta or para positions, depending on the influence of the imidazole substituent. For instance, nitration of 5-phenylisoxazole with a mixture of nitric acid and sulfuric acid has been shown to yield a mixture of nitrophenyl derivatives clockss.orgresearchgate.net. Imidazoles themselves can be nitrated using a mixture of concentrated nitric acid and sulfuric acid semanticscholar.org.

Illustrative Nitration Reactions

| Electrophile | Reagent | Expected Major Product(s) |

|---|---|---|

| NO₂⁺ | HNO₃/H₂SO₄ | 5-phenyl-2-(5-nitro-2-thienyl)-4-(2-thienyl)-1H-imidazole and 5-phenyl-2,4-di(5-nitro-2-thienyl)-1H-imidazole |

Halogenation: Halogenation of this compound with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to proceed readily on the electron-rich thienyl rings. Similar to nitration, the substitution is predicted to occur at the 5-position of the thiophene rings. Direct C-H halogenation of other heterocyclic systems like 3-aryl-1H-pyrazol-5-amines has been successfully achieved using N-halosuccinimides beilstein-archives.org. The phenyl ring would be less reactive towards these reagents.

Illustrative Halogenation Reactions

| Electrophile | Reagent | Expected Major Product(s) |

|---|---|---|

| Br⁺ | NBS, CCl₄ | 5-phenyl-2-(5-bromo-2-thienyl)-4-(2-thienyl)-1H-imidazole |

Sulfonation: Sulfonation of the aromatic rings can be accomplished using fuming sulfuric acid or chlorosulfonic acid. The thienyl rings are again the more probable sites of initial reaction. The resulting sulfonic acid derivatives can be important intermediates for further functionalization.

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃), is a viable method for introducing acyl groups onto the phenyl and thienyl rings. The reaction conditions would need to be carefully controlled to avoid complexation of the Lewis acid with the nitrogen atoms of the imidazole ring, which could deactivate the entire molecule. Acylation is expected to occur preferentially at the 5-position of the thienyl rings. The acylation of N-phenyl-2-(5-tert-butyl-2-thienyl)succinimide has been shown to proceed on the thiophene ring researchgate.net.

Illustrative Acylation Reaction

| Electrophile | Reagent | Expected Major Product |

|---|

Functionalization of the Imidazole N-H Moiety

The N-H proton of the imidazole ring is acidic and can be readily deprotonated by a suitable base, allowing for a variety of substitution reactions at the nitrogen atom.

Alkylation: N-alkylation of the imidazole ring can be achieved by treating the compound with an alkyl halide in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or a tertiary amine. The choice of base and solvent can influence the regioselectivity of alkylation if the imidazole tautomers are unsymmetrical, though for this symmetrically substituted imidazole, only one N-alkylated product is possible. Regioselective N-alkylation of indazoles has been achieved using sodium hydride in tetrahydrofuran (THF) beilstein-journals.org.

Acylation: The imidazole nitrogen can be acylated using acyl chlorides or anhydrides. This reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. N-acylation can serve as a method for introducing a variety of functional groups or as a protecting group strategy.

Illustrative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Base | Product |

|---|---|---|---|

| Alkylation | R-X (e.g., CH₃I) | NaH, THF | 1-Alkyl-5-phenyl-2,4-di(2-thienyl)-1H-imidazole |

The versatile reactivity of the imidazole N-H moiety allows for the synthesis of a wide range of N-substituted derivatives. For example, reaction with ethyl chloroacetate in the presence of a base can introduce an ester functionality, which can be further elaborated. The synthesis of N-substituted imidazole derivatives is a common strategy to modify the biological and physical properties of imidazole-containing compounds nih.gov. Mannich reactions with formaldehyde and a secondary amine can also be used to introduce aminomethyl groups at the N-1 position scialert.net.

Examples of N-Substituted Derivatives

| Reagent | Conditions | Product |

|---|---|---|

| Ethyl chloroacetate | K₂CO₃, Acetone | Ethyl 2-(5-phenyl-2,4-di(2-thienyl)-1H-imidazol-1-yl)acetate |

Palladium-Catalyzed Cross-Coupling Reactions

The thienyl and phenyl rings of this compound, especially after halogenation, can participate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Common palladium-catalyzed cross-coupling reactions include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. For these reactions to occur, a halogen or triflate group is typically required on one of the aromatic rings. Therefore, the halogenated derivatives discussed in section 7.1.1 are key precursors for these transformations.

Suzuki-Miyaura Coupling: A bromo- or iodo-substituted derivative of this compound can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This is a widely used method for the synthesis of biaryl compounds.

Heck Coupling: The reaction of a halogenated derivative with an alkene in the presence of a palladium catalyst and a base can be used to introduce a vinyl group.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling a halogenated derivative with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This is a valuable method for synthesizing arylamine derivatives. The application of palladium-catalyzed C-N cross-coupling reactions is extensive in medicinal chemistry nih.gov.

Illustrative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Substrate | Coupling Partner | Catalyst/Base | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-phenyl-2-(5-bromo-2-thienyl)-4-(2-thienyl)-1H-imidazole | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 5-phenyl-2-(5-aryl-2-thienyl)-4-(2-thienyl)-1H-imidazole |

| Heck | 5-phenyl-2-(5-bromo-2-thienyl)-4-(2-thienyl)-1H-imidazole | Alkene (H₂C=CHR) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-phenyl-2-(5-vinyl-2-thienyl)-4-(2-thienyl)-1H-imidazole |

Future Research Directions and Challenges in 5 Phenyl 2,4 Di 2 Thienyl 1h Imidazole Chemistry

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of multi-substituted imidazoles has traditionally relied on methods that can be time-consuming and may not align with the principles of green chemistry. Future research should focus on developing more efficient and sustainable routes to 5-phenyl-2,4-di(2-thienyl)-1H-imidazole.

Multi-component reactions (MCRs) represent a promising avenue, offering the potential for one-pot syntheses with high atom economy. researchgate.netsciepub.com Exploring various catalysts, including nano-catalysts and reusable solid acids, could significantly enhance reaction rates and yields while simplifying purification processes. researchgate.net Microwave-assisted and ultrasound-assisted syntheses have also shown potential for accelerating the formation of related imidazole (B134444) derivatives and should be investigated for the target compound. mdpi.com A key challenge will be to achieve high regioselectivity, ensuring the desired arrangement of the phenyl and thienyl substituents on the imidazole ring.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Multi-Component Reactions (MCRs) | High atom economy, one-pot synthesis, reduced waste. | Catalyst selection, regioselectivity control, optimization of reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Scale-up feasibility, precise temperature control. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions. | Equipment specialization, scalability. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, ease of scaling up. | Initial setup cost, potential for clogging with solid intermediates. |

Rational Design of Derivatives with Enhanced Optoelectronic Properties

The inherent electronic structure of this compound, featuring electron-rich thiophene (B33073) rings and a phenyl group, suggests significant potential for optoelectronic applications, such as in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). chemsociety.org.ngresearchgate.net Rational design of derivatives is crucial to fine-tune these properties.

Future work should systematically explore the effects of introducing various electron-donating and electron-withdrawing substituents onto the phenyl and thienyl rings. researchgate.net This can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission color and improving charge injection/transport properties. chemsociety.org.ng For instance, incorporating cyano groups can enhance electron-accepting character, potentially leading to materials with improved performance in DSSCs. chemsociety.org.ng A significant challenge lies in predicting the precise impact of substitutions on the solid-state packing and morphology, which are critical for device performance.

Computational Guidance for Predicting Novel Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be an indispensable tool for accelerating the discovery of new properties and applications of this compound derivatives. chemsociety.org.ngresearchgate.net

Future computational studies should focus on:

Predicting Optoelectronic Properties: Calculating HOMO/LUMO energy levels, absorption and emission spectra, and charge transfer characteristics to guide the synthesis of materials with targeted properties. chemsociety.org.ngsemanticscholar.org

Understanding Reactivity: Modeling reaction mechanisms to optimize synthetic pathways and predict the regioselectivity of functionalization reactions.

Exploring Intermolecular Interactions: Simulating crystal packing and molecular aggregation to understand their influence on solid-state properties and device performance.

A key challenge will be to develop computational models that accurately account for the complex interplay between molecular structure, intermolecular interactions, and the macroscopic properties of materials in devices.

Exploration of New Non-Biological Application Domains

While substituted imidazoles have been extensively studied for their biological activity, the unique combination of phenyl and thienyl groups in this compound opens doors to new non-biological applications.

Future research could explore its potential in areas such as:

Organic Field-Effect Transistors (OFETs): The thienyl moieties are known to promote good charge transport characteristics. researchgate.net

Nonlinear Optics: The donor-pi-acceptor architecture inherent in suitably substituted derivatives could lead to materials with significant nonlinear optical responses. semanticscholar.org

Chemosensors: Functionalization of the imidazole core could lead to selective and sensitive detection of ions or small molecules. nih.gov

The primary challenge in these explorations will be to establish clear structure-property relationships that guide the design of materials tailored for each specific application.

Addressing Challenges in Device Performance and Long-Term Stability

A critical hurdle for the practical application of many organic electronic materials is their limited operational stability. acs.org For this compound to be a viable candidate in devices like OLEDs, its long-term stability must be thoroughly investigated and improved.

Future research must address:

Photochemical and Thermal Stability: Assessing the degradation mechanisms of the compound under prolonged exposure to light and heat.

Electrochemical Stability: Understanding its behavior under repeated redox cycling in an electronic device.

Morphological Stability: Investigating the tendency of thin films to crystallize or de-wet over time, which can lead to device failure.

Strategies to enhance stability, such as the introduction of bulky side groups to prevent close packing and aggregation-caused quenching, or the formation of more rigid molecular structures, will be crucial. researchgate.net

Integration into Complex Multicomponent Materials Systems

The true potential of this compound may be realized when it is integrated into more complex material systems.

Future directions include:

Copolymers and Blends: Incorporating the imidazole derivative as a monomer in copolymers or as a component in polymer blends to combine its properties with those of other materials.

Host-Guest Systems: Utilizing the compound as a host for phosphorescent emitters in OLEDs or as a sensitizer (B1316253) on a semiconductor surface in DSSCs. chemsociety.org.ng

Hybrid Materials: Creating hybrid organic-inorganic materials by coordinating the imidazole nitrogen atoms to metal centers, potentially leading to novel catalytic or photophysical properties.

A significant challenge will be to control the morphology and interfaces within these multicomponent systems to ensure efficient energy and charge transfer between the different components.

Advancements in High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To efficiently explore the vast chemical space of possible this compound derivatives, high-throughput screening (HTS) and combinatorial chemistry approaches are essential.

Future research should focus on developing:

Parallel Synthesis Libraries: Creating libraries of derivatives with systematic variations in substituents on the phenyl and thienyl rings. wikipedia.org

Rapid Screening Assays: Developing fast and reliable methods to evaluate the key properties of these derivatives, such as their photoluminescence quantum yield, electrochemical potentials, and thermal stability.

The main challenge will be the miniaturization and automation of both the synthesis and characterization processes to make the screening of large libraries feasible and cost-effective.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.